2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2)12-15-6-4-7-17(21(15)28-22)27-14-20(26)23-10-9-19-24-16(13-25(19)3)18-8-5-11-29-18/h4-8,11,13H,9-10,12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWGJMSIQWWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC(=CN3C)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Dihydrobenzofuran vs. Benzimidazole : The target compound’s dihydrobenzofuran moiety may confer greater oxidative stability compared to benzimidazole-based analogues (e.g., 9a–9e), which are prone to metabolic degradation at the NH group .
- Thiophene vs.
- Acetamide Linker Optimization : Compounds with flexible acetamide linkers (e.g., 9a–9e) show higher enzymatic inhibition activity than rigid analogs, suggesting the target compound’s linker may balance flexibility and target engagement .
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn:
- Solubility : The acetamide linker and ether oxygen in dihydrobenzofuran likely improve aqueous solubility compared to purely aromatic systems (e.g., ’s compounds).
- Metabolic Stability : The dimethyl group on dihydrobenzofuran may reduce cytochrome P450-mediated oxidation, enhancing half-life relative to compounds with unsubstituted benzofurans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
